molecular formula C9H10N4O3S2 B13114814 L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- CAS No. 75607-63-5

L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)-

Cat. No.: B13114814
CAS No.: 75607-63-5
M. Wt: 286.3 g/mol
InChI Key: UBYCFQZLPYKZLT-YFKPBYRVSA-N
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Description

L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- is a complex organic compound that belongs to the class of thiadiazolo pyrimidines. This compound is characterized by the presence of a thiadiazole ring fused with a pyrimidine ring, which is further substituted with a methyl group and an oxo group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- involves multiple steps. One common method involves the reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine with carbon disulfide, followed by alkylation of the resulting product . The reaction conditions typically include the use of alkaline salts and specific molar ratios to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include carbon disulfide, alkyl halides, and oxidizing agents. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as p-toluene sulfonic acid .

Major Products

The major products formed from these reactions include various substituted thiadiazolo pyrimidine derivatives, which can exhibit different chemical and biological properties .

Mechanism of Action

The mechanism of action of L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo pyrimidine derivatives, such as:

Uniqueness

L-Cysteine, S-(7-methyl-5-oxo-5H-1,3,4-thiadiazolo(3,2-a)pyrimidin-2-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

75607-63-5

Molecular Formula

C9H10N4O3S2

Molecular Weight

286.3 g/mol

IUPAC Name

(2R)-2-amino-3-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)sulfanyl]propanoic acid

InChI

InChI=1S/C9H10N4O3S2/c1-4-2-6(14)13-8(11-4)18-9(12-13)17-3-5(10)7(15)16/h2,5H,3,10H2,1H3,(H,15,16)/t5-/m0/s1

InChI Key

UBYCFQZLPYKZLT-YFKPBYRVSA-N

Isomeric SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)SC[C@@H](C(=O)O)N

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)SCC(C(=O)O)N

Origin of Product

United States

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